tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a piperidine and a tetrahydrofuran ring.
Preparation Methods
The synthesis of tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal in toluene under reflux conditions . The reaction yields a mixture of isomeric condensation products, which can be separated based on their solubility in hexane . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: Reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Reduction and Oxidation: Can be reduced or oxidized under specific conditions to yield different products.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the nitrogen atom in the piperidine ring.
Common reagents used in these reactions include hydrazine hydrate, which is used to form spirocyclic pyrazoles, and hydrogen chloride in dioxane for further functionalization .
Scientific Research Applications
tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of other biologically active heterocyclic compounds.
Medicinal Chemistry:
Material Science: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds, such as:
- tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
These compounds share similar spirocyclic structures but differ in their functional groups and reactivity, making tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate unique in its applications and properties.
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl (2R)-2-hydroxy-4-oxo-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-6-4-14(5-7-15)9-10(16)8-11(14)17/h10,16H,4-9H2,1-3H3/t10-/m0/s1 |
InChI Key |
BNDBURMGSFFGLG-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C[C@H](CC2=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC2=O)O |
Origin of Product |
United States |
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